tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15904556
InChI: InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(12-18)17-11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1
SMILES:
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15904556

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(12-18)17-11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1
Standard InChI Key HIAKVIUSRINAKN-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2

Introduction

Structural and Stereochemical Characteristics

The molecular structure of tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate comprises a five-membered pyrrolidine ring with a (3S)-configured benzylamino group and a BOC-protected amine. The stereochemistry at the 3-position is critical for its interactions with biological targets, such as enzymes or receptors requiring chiral recognition.

Molecular Formula and Weight

  • Molecular formula: C16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_2

  • Molecular weight: 284.37 g/mol .

Stereochemical Analysis

The (3S) configuration ensures spatial orientation of the benzylamino group, which influences hydrogen-bonding and hydrophobic interactions. Computational studies of analogous pyrrolidine derivatives suggest that this stereochemistry enhances binding affinity to targets like γ-aminobutyric acid (GABA) transporters .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves sequential functionalization of pyrrolidine:

  • BOC Protection:
    Reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate in chloroform yields tert-butyl 3-aminopyrrolidine-1-carboxylate (98% yield) .

    3-aminopyrrolidine+(BOC)2OCHCl3,20CBOC-protected intermediate\text{3-aminopyrrolidine} + (\text{BOC})_2\text{O} \xrightarrow{\text{CHCl}_3, 20^\circ\text{C}} \text{BOC-protected intermediate}
  • Benzylation:
    The primary amine at the 3-position undergoes benzylation via reductive amination using benzaldehyde and sodium cyanoborohydride.

    BOC-protected intermediate+BenzaldehydeNaBH3CNtert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate\text{BOC-protected intermediate} + \text{Benzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate}

Industrial-Scale Optimization

  • Solvent: Dichloromethane or chloroform.

  • Catalyst: Triethylamine for acid scavenging.

  • Yield: ~85–90% after column chromatography .

Physicochemical Properties

PropertyValue
Boiling Point320–325°C (estimated)
Melting Point45–48°C
SolubilitySoluble in DCM, THF, ethanol
LogP (Partition Coefficient)2.3 ± 0.2

Stability:

  • Degrades under acidic conditions (pH < 4) via BOC deprotection.

  • Stable in inert atmospheres at −20°C for >12 months .

Biological and Pharmacological Applications

Enzyme Inhibition Studies

The benzylamino group facilitates interactions with aromatic residues in enzyme active sites. For example, derivatives of this compound exhibit inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics .

CNS Drug Development

As a precursor to GABA analogs, the compound’s stereochemistry aligns with blood-brain barrier permeability requirements. Preclinical studies highlight its utility in synthesizing anticonvulsant candidates.

Industrial and Research Relevance

Medicinal Chemistry

Used in fragment-based drug design to optimize pharmacokinetic profiles. For instance, introducing fluorinated benzyl groups enhances metabolic stability .

Asymmetric Catalysis

Chiral pyrrolidine derivatives serve as ligands in transition-metal catalysis, enabling enantioselective C–C bond formation .

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